3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]-1-morpholin-4-ylpropan-1-one
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Overview
Description
3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]-1-morpholin-4-ylpropan-1-one: is a complex organic compound that features a combination of pyridine, piperidine, and morpholine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]-1-morpholin-4-ylpropan-1-one can be achieved through a multi-step process involving the following key steps:
Formation of the Pyridine Derivative: The starting material, 2-methoxypyridine, is subjected to a carbonylation reaction to introduce the carbonyl group at the 3-position.
Piperidine Ring Formation: The carbonylated pyridine derivative is then reacted with piperidine to form the piperidin-3-yl moiety.
Morpholine Addition: The intermediate product is further reacted with morpholine to introduce the morpholin-4-yl group.
Final Coupling: The final step involves coupling the morpholine derivative with a propanone moiety to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and morpholine rings.
Reduction: Reduction reactions can target the carbonyl groups present in the compound.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products
Oxidation: Oxidation of the piperidine ring can lead to the formation of N-oxides.
Reduction: Reduction of the carbonyl groups can yield alcohol derivatives.
Substitution: Substitution of the methoxy group can result in various functionalized pyridine derivatives.
Scientific Research Applications
Chemistry: : The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.
Biology: : It may serve as a ligand in biochemical assays to study receptor-ligand interactions.
Industry: : The compound can be used in the synthesis of advanced materials or as an intermediate in the production of other complex molecules.
Mechanism of Action
The mechanism of action of 3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]-1-morpholin-4-ylpropan-1-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of enzymatic activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-[1-(2-Hydroxypyridine-3-carbonyl)piperidin-3-yl]-1-morpholin-4-ylpropan-1-one
- 3-[1-(2-Chloropyridine-3-carbonyl)piperidin-3-yl]-1-morpholin-4-ylpropan-1-one
Uniqueness
- The presence of the methoxy group on the pyridine ring distinguishes it from other similar compounds, potentially altering its reactivity and binding properties.
- The combination of piperidine and morpholine rings in the same molecule provides unique structural features that can influence its chemical and biological behavior.
Properties
IUPAC Name |
3-[1-(2-methoxypyridine-3-carbonyl)piperidin-3-yl]-1-morpholin-4-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4/c1-25-18-16(5-2-8-20-18)19(24)22-9-3-4-15(14-22)6-7-17(23)21-10-12-26-13-11-21/h2,5,8,15H,3-4,6-7,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUDMYVMOQYHOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCCC(C2)CCC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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